molecular formula C9H7ClO4 B15300996 Methyl 3-[(chlorocarbonyl)oxy]benzoate

Methyl 3-[(chlorocarbonyl)oxy]benzoate

Cat. No.: B15300996
M. Wt: 214.60 g/mol
InChI Key: ODWYTEUMGMKEDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(chlorocarbonyl)oxy]benzoate can be synthesized through the esterification of 3-chlorocarbonylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves refluxing the reactants for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Mechanism of Action

The mechanism of action of methyl 3-[(chlorocarbonyl)oxy]benzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable intermediate in chemical syntheses . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Methyl 3-[(chlorocarbonyl)oxy]benzoate can be compared with other similar compounds such as:

    Methyl 4-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the para position.

    Methyl 2-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the ortho position.

    Methyl 3-[(bromocarbonyl)oxy]benzoate: Similar but with a bromine atom instead of chlorine in the carbonyl group.

The uniqueness of this compound lies in its specific reactivity and the position of the chlorocarbonyl group, which influences its chemical behavior and applications .

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

methyl 3-carbonochloridoyloxybenzoate

InChI

InChI=1S/C9H7ClO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3

InChI Key

ODWYTEUMGMKEDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)Cl

Origin of Product

United States

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